molecular formula C32H30N2S B14488244 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 65053-02-3

2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane

Cat. No.: B14488244
CAS No.: 65053-02-3
M. Wt: 474.7 g/mol
InChI Key: LZVAYVJCTBZUDU-UHFFFAOYSA-N
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Description

2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[303~5~1~4~]nonane is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry This compound features a spirocyclic framework with two diphenylmethyl groups, a sulfur atom, and two nitrogen atoms, making it a highly sterically hindered molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane typically involves multi-step organic reactions. One common method includes the condensation of glyoxal with two equivalents of cyclohexylamine and paraformaldehyde in the presence of aqueous HBF4 to form the intermediate imidazolium salt. This intermediate is then cyclized to form the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can participate in reduction reactions to form amines.

    Substitution: The diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the diphenylmethyl moieties.

Scientific Research Applications

2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane exerts its effects involves its ability to act as a ligand and stabilize metal complexes. The nitrogen and sulfur atoms in the compound can coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. These complexes can facilitate reactions by providing a favorable environment for the formation and stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is unique due to its spirocyclic structure, which provides additional steric hindrance compared to other similar compounds. This increased steric bulk can enhance the stability of metal complexes and improve catalytic performance in certain reactions.

Properties

CAS No.

65053-02-3

Molecular Formula

C32H30N2S

Molecular Weight

474.7 g/mol

IUPAC Name

2,7-dibenzhydryl-9-thia-2,7-diazadispiro[3.0.35.14]nonane

InChI

InChI=1S/C32H30N2S/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)33-21-31(22-33)32(35-31)23-34(24-32)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

InChI Key

LZVAYVJCTBZUDU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C5(S2)CN(C5)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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